N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide
Overview
Description
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenyl group, a phenylsulfonyl group, and a pyridinyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Glycinamide Backbone: The initial step involves the preparation of the glycinamide backbone through the reaction of glycine with an appropriate amine.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the glycinamide intermediate.
Attachment of the Ethylphenyl Group: The ethylphenyl group is attached through a Friedel-Crafts alkylation reaction, using an ethylbenzene derivative and a suitable catalyst.
Incorporation of the Phenylsulfonyl Group: The final step involves the sulfonylation of the compound using a phenylsulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of N2-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced aromatic compounds.
Substitution: Halogenated derivatives, alkylated or acylated products, and other substituted compounds.
Scientific Research Applications
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a drug candidate or lead compound in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide: Similar structure with a methyl group instead of an ethyl group.
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-2-ylglycinamide: Similar structure with the pyridinyl group at a different position.
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylalaninamide: Similar structure with an alaninamide backbone instead of glycinamide.
Uniqueness
N~2~-(4-ethylphenyl)-N~2~-(phenylsulfonyl)-N-pyridin-3-ylglycinamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the ethylphenyl, phenylsulfonyl, and pyridinyl groups in a single molecule allows for versatile reactivity and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethylanilino]-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-2-17-10-12-19(13-11-17)24(28(26,27)20-8-4-3-5-9-20)16-21(25)23-18-7-6-14-22-15-18/h3-15H,2,16H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPYUCLVUOPZRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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